4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide
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Overview
Description
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is a chemical compound with the molecular formula C10H13ClN2O2 It is a benzamide derivative, characterized by the presence of an amino group, a chloro substituent, and a hydroxyethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-2-chlorobenzoyl chloride.
Reaction with Ethanolamine: The 4-amino-2-chlorobenzoyl chloride is then reacted with ethanolamine under controlled conditions to introduce the hydroxyethyl group.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxyl group or reduced to an ethyl group.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloro-N-(2-hydroxyethyl)benzamide: Lacks the methyl group on the nitrogen atom.
4-amino-2-chloro-N-methylbenzamide: Lacks the hydroxyethyl group.
4-amino-2-chlorobenzamide: Lacks both the hydroxyethyl and methyl groups.
Uniqueness
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxyethyl and methyl groups allows for a broader range of chemical modifications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
4-amino-2-chloro-N-(2-hydroxyethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(4-5-14)10(15)8-3-2-7(12)6-9(8)11/h2-3,6,14H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQMUAUJOVNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C=C(C=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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